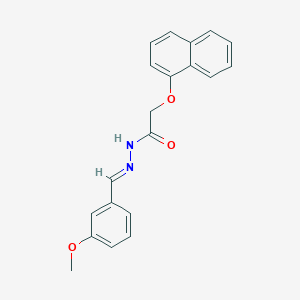
N'-(3-Methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-Metoxi-bencilideno)-2-(1-naftiloxi)acetohidrazida es un compuesto orgánico sintético que pertenece a la clase de las hidrazonas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N’-(3-Metoxi-bencilideno)-2-(1-naftiloxi)acetohidrazida típicamente involucra la reacción de condensación entre 3-metoxibenzaldehído y 2-(1-naftiloxi)acetohidrazida. La reacción generalmente se lleva a cabo en presencia de un catalizador ácido bajo condiciones de reflujo. El esquema general de la reacción es el siguiente:
3-Methoxybenzaldehyde+2-(1-Naphthyloxy)acetohydrazide→N’-(3-Methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, sería necesaria para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N’-(3-Metoxi-bencilideno)-2-(1-naftiloxi)acetohidrazida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en derivados de hidrazina.
Sustitución: Los grupos metoxi y naftiloxi pueden participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles pueden usarse en condiciones básicas o ácidas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción podría producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
Química: Se utiliza como ligando en la química de coordinación y la catálisis.
Biología: Se ha investigado por sus propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado como un posible agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la síntesis de materiales avanzados y polímeros.
Mecanismo De Acción
El mecanismo por el cual N’-(3-Metoxi-bencilideno)-2-(1-naftiloxi)acetohidrazida ejerce sus efectos implica interacciones con objetivos moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana puede resultar de la unión a enzimas bacterianas, inhibiendo su función. De manera similar, sus propiedades anticancerígenas podrían deberse a la inducción de apoptosis en las células cancerosas a través de la activación de vías de señalización específicas.
Comparación Con Compuestos Similares
Compuestos Similares
N’-(3-Metoxi-bencilideno)-2-(1-naftiloxi)acetohidrazida: Único por sus características estructurales específicas y sus actividades biológicas.
Otras Hidrazonas: Los compuestos como la bencilidenacetohidrazida y la naftiloxi-acetohidrazida comparten motivos estructurales similares pero difieren en sus sustituyentes y propiedades biológicas.
Propiedades
Número CAS |
303064-46-2 |
|---|---|
Fórmula molecular |
C20H18N2O3 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C20H18N2O3/c1-24-17-9-4-6-15(12-17)13-21-22-20(23)14-25-19-11-5-8-16-7-2-3-10-18(16)19/h2-13H,14H2,1H3,(H,22,23)/b21-13+ |
Clave InChI |
DLSLMSIVBZJUNL-FYJGNVAPSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=N/NC(=O)COC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
COC1=CC=CC(=C1)C=NNC(=O)COC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dibromo-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B11988683.png)
![2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11988684.png)

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B11988689.png)

![methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11988696.png)
![3-methyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}butanamide](/img/structure/B11988700.png)

![7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988720.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988721.png)
![N'-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide](/img/structure/B11988724.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11988730.png)
![2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene](/img/structure/B11988754.png)
